2-Aminoheptan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-aminoheptan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-2-3-4-5-7(8)6-9/h7,9H,2-6,8H2,1H3 |
InChI Key |
PKGKENZMQLXYCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CO)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminoheptan 1 Ol
Homogeneously Catalyzed Alcohol Amination Processes for Primary Amine Synthesis
The direct amination of alcohols using ammonia (B1221849) is a highly atom-economical and environmentally friendly route to primary amines, producing water as the sole byproduct. google.comchinesechemsoc.org Homogeneous catalysis, particularly using transition metal complexes, has proven effective for this transformation. Ruthenium-based catalysts are among the most studied and successful for this purpose. google.comgoogle.comgoogle.com This approach is explicitly mentioned for the synthesis of 2-aminoheptan-1-ol in patent literature, highlighting its industrial relevance. google.comgoogle.com
The selective synthesis of primary amines directly from alcohols and ammonia presents a significant challenge because the resulting primary amine is often more nucleophilic than ammonia, leading to the formation of secondary and tertiary amine byproducts. google.com However, the development of sophisticated catalyst systems has enabled high yields and selectivity for the desired primary amines. google.comgoogle.com
Significant progress has been made in developing efficient catalytic systems for the direct amination of alcohols. Ruthenium complexes, in particular, have shown high efficacy.
Ruthenium-Pincer Complexes : Novel ruthenium catalysts featuring quinolinyl or acridinyl based pincer ligands have been developed for the direct reaction of primary alcohols with ammonia to produce primary amines and water in high yields. google.com These reactions proceed without the need for base or acid promoters. google.com For example, Ru-PNP complexes have been used to catalyze the reaction of primary alcohols with ammonia. mdpi.comtu-darmstadt.de
Ruthenium/Titanium Dioxide Catalysts : Researchers have developed a heterogeneous ruthenium-based catalyst (Ru–MgO/TiO2) that effectively drives the direct amination of various alcohols to produce primary amines. titech.ac.jprsc.org This system operates at relatively low temperatures (around 100°C) without the need for external hydrogen gas, achieving high yields (up to 94%). titech.ac.jp The MgO component is believed to enhance reactivity by donating electrons to the ruthenium center. titech.ac.jprsc.org
Noble-Metal-Free Systems : While noble metals like ruthenium are common, research has also explored more economical alternatives. For instance, a nickel-on-alumina (Ni/Al2O3) nanoparticle catalyst has been reported as the first heterogeneous, noble-metal-free system for this reaction under relatively mild conditions without added hydrogen. researchgate.net
Optimization of reaction conditions is crucial for maximizing yield and selectivity. Key parameters include the choice of solvent, temperature, and pressure. For instance, one patented process for homogeneously catalyzed alcohol amination involves using a nonpolar solvent to create a two-phase system. google.com This allows for the separation of the product into a polar phase while the catalyst remains in the nonpolar phase, facilitating catalyst recovery and reuse. google.com
Table 1: Examples of Catalytic Systems for Primary Amine Synthesis from Alcohols
| Catalyst System | Substrate Type | Key Features | Reported Yield | Reference |
|---|---|---|---|---|
| Ruthenium-Pincer Complexes | Primary Alcohols | High yields and turnover numbers; no promoters needed. | High | google.com |
| Ru–MgO/TiO2 | Variety of Alcohols | Heterogeneous, reusable catalyst; operates at ~100°C without H2 gas. | Up to 94% | titech.ac.jp |
| Ni/Al2O3 | Aliphatic Alcohols | Heterogeneous, noble-metal-free; recoverable and reusable. | High turnover numbers | researchgate.net |
The direct amination of alcohols catalyzed by transition metals is widely understood to proceed via a "hydrogen-borrowing" or "hydrogen-transfer" mechanism. mdpi.comresearchgate.net This pathway avoids the need for an external hydrogen source by utilizing the substrate alcohol itself as the hydrogen donor. chinesechemsoc.org The process consists of three main steps: mdpi.com
Condensation/Imidization : The aldehyde or ketone intermediate then undergoes a condensation reaction with ammonia. A molecule of water is eliminated to form an imine (or Schiff base). mdpi.com
Hydrogenation : Finally, the imine is reduced to the primary amine by the hydrogen that was "borrowed" in the first step and stored on the catalyst. mdpi.com
This entire sequence is redox-neutral, with water being the only byproduct. chinesechemsoc.org DFT (Density Functional Theory) calculations and kinetic studies have been employed to investigate these pathways in detail. For palladium-catalyzed amination of allylic alcohols, studies have shown that C-O bond activation is a critical step, which can be assisted by hydrogen-bonding interactions. mdpi.com In ruthenium-catalyzed systems, spectroscopic measurements suggest that catalyst supports like MgO can enhance the reactivity of the crucial Ru-H hydride species, facilitating the hydrogenation step. rsc.org
Catalytic Systems and Optimization of Reaction Conditions
Alternative Synthetic Routes for the Preparation of Related Amino Alcohols with Potential Applicability to this compound
Beyond direct alcohol amination, several other synthetic strategies can be employed or adapted to produce amino alcohols like this compound, especially when stereochemical control is required.
Biocatalysis offers a green and highly selective alternative for amine synthesis. researchgate.net The reductive amination of a keto group is a powerful method for creating chiral amines. researchgate.net This can be applied to the synthesis of this compound by starting with a corresponding keto alcohol, 1-hydroxyheptan-2-one.
Enzymes such as amine dehydrogenases (AmDHs), transaminases (TAs), and reductive aminases (RedAms) are capable of catalyzing the reductive amination of ketones. researchgate.netresearchgate.net
Amine Dehydrogenases (AmDHs) use ammonia and a cofactor like NADH or NADPH to directly convert a ketone to a primary amine. researchgate.netmdpi.com The process often requires a cofactor regeneration system, where another enzyme (e.g., formate (B1220265) dehydrogenase or glucose dehydrogenase) recycles the oxidized cofactor (NAD+/NADP+) back to its reduced state. mdpi.comsci-hub.se
Reductive Aminases (RedAms) are another class of enzymes that can catalyze the reductive amination of ketones with primary amines or ammonia. researchgate.net
These biocatalytic methods are known for their exceptional enantioselectivity, often yielding products with very high enantiomeric excess (>99% ee). mdpi.comsci-hub.se The reactions are performed under mild, aqueous conditions, making them environmentally friendly. sci-hub.se One-pot cascade reactions combining multiple enzymes, such as an alcohol dehydrogenase and an amine dehydrogenase, can be designed to synthesize amino alcohols from diols or other precursors. nih.gov
A condensation reaction is a type of chemical reaction where two molecules combine to form a single, larger molecule, with the loss of a small molecule such as water, ammonia, or ethanol. wikipedia.org Amino alcohols contain both an amine and a hydroxyl group, making them versatile participants in various condensation reactions. scbt.com
Peptide Bond Formation : Amino acids undergo condensation reactions to form peptide bonds, which are the basis of proteins. labxchange.org Similarly, an amino alcohol can react with a carboxylic acid to form an amide linkage, with the elimination of water.
Aldol (B89426) and Claisen Condensations : These are fundamental carbon-carbon bond-forming condensation reactions. wikipedia.org While not directly forming the amino alcohol, they can be used to build the carbon skeleton which is later functionalized.
Kabachnik-Fields Reaction : This is a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound (like a dialkyl phosphite). researchgate.net The condensation of an amino alcohol (like ethanolamine), paraformaldehyde, and a secondary phosphine (B1218219) oxide has been shown to produce α-aminophosphine oxide derivatives in high yields under microwave-assisted, solvent-free conditions. researchgate.net This demonstrates the utility of the amino alcohol functional group in multicomponent condensation reactions.
Creating a specific stereoisomer of this compound is critical for its potential use in pharmaceuticals. Several methods achieve high stereo- and enantioselectivity.
Diastereoselective Reduction : One common strategy involves the diastereoselective reduction of a chiral β-amino ketone. rsc.org The starting β-amino ketone can be synthesized, and then a suitable reducing agent or catalytic hydrogenation method is used to reduce the ketone to a hydroxyl group. By choosing the right catalyst and conditions, one can selectively produce either the syn- or anti- diastereomer of the resulting amino alcohol. For example, Ir-catalyzed transfer hydrogenation can favor anti-products, while Rh-catalyzed hydrogenation can yield syn-products. rsc.org
Asymmetric Synthesis from Chiral Precursors : Chiral 1,2-amino alcohols can be synthesized with high stereoselectivity through the addition of organometallic reagents to chiral imines, such as tert-butanesulfinimines. kaist.ac.kr This method can produce amino alcohols with high yield and excellent enantiomeric excess (up to 98% ee). kaist.ac.kr Another approach uses a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative reactions to access a variety of enantiopure amino alcohols. researchgate.netnih.gov
Kinetic Resolution : Racemic mixtures of amino alcohols can be separated into their constituent enantiomers through resolution. A classic method involves forming diastereomeric salts with a chiral resolving agent. For 1-aminoheptan-2-ol, a close analog of this compound, a patented method describes its resolution using one of the enantiomers of N-tosyl-leucine. google.comgoogle.com The less soluble diastereomeric salt crystallizes from the solution, allowing for the separation and subsequent recovery of the desired pure enantiomer of the amino alcohol. google.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-hydroxyheptan-2-one |
| (R)-2-Aminohexan-1-ol |
| 1-aminoheptan-2-ol |
| Ammonia |
| Water |
| Ruthenium |
| Nickel |
| N-tosyl-leucine |
| Ethanolamine |
| Paraformaldehyde |
| Dialkyl phosphite |
| Secondary phosphine oxide |
| α-aminophosphine oxide |
| tert-butanesulfinimine |
| Serine |
| Carbon dioxide |
| NADH (Nicotinamide adenine (B156593) dinucleotide, reduced) |
| NADPH (Nicotinamide adenine dinucleotide phosphate, reduced) |
| NAD+ (Nicotinamide adenine dinucleotide, oxidized) |
| NADP+ (Nicotinamide adenine dinucleotide phosphate, oxidized) |
| Aldehyde |
| Ketone |
Visible-Light-Assisted Carboimination Reactions for Amino Alcohol Formation
Currently, there is a lack of specific research detailing the synthesis of this compound through visible-light-assisted carboimination reactions. While photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions, the existing literature primarily focuses on the synthesis of other structural classes of amino alcohols.
Recent studies have demonstrated the successful use of visible-light-mediated 1,2-carboimination of alkenes to produce complex 1,6-amino alcohols. researchgate.netchemrxiv.orgchemrxiv.org These methods often employ an energy transfer mechanism, utilizing a photocatalyst to activate a bifunctional reagent. researchgate.netchemrxiv.orgchemrxiv.org This process generates both an alkyl and an iminyl radical, which then add across an alkene. researchgate.net This cascade of reactions, including homolysis of an O-N bond, extrusion of small molecules like carbon dioxide, and hydrogen atom transfer, allows for the simultaneous formation of new C(sp³)–C(sp³) and C(sp³)–N bonds. researchgate.netchemrxiv.org
For instance, research has shown that using an organophotocatalyst like 5CzBN with a bifunctional reagent and an alkene can lead to the formation of highly functionalized 1,6-imino alcohols. nih.gov The reaction proceeds through the generation of an excited triplet state of the photocatalyst, which then interacts with the bifunctional reagent to initiate the radical cascade. nih.gov
While these methodologies showcase the potential of visible-light-assisted carboimination for constructing amino alcohol motifs, their direct application to the synthesis of this compound has not been reported. The starting materials and reaction conditions described in the literature are tailored for the synthesis of different regioisomers, such as 1,6-amino alcohols, and would require significant modification to target a 1,2-amino alcohol like this compound.
Further research is needed to explore the adaptation of these visible-light-assisted carboimination strategies for the specific synthesis of this compound. This could involve the design of new bifunctional reagents or the use of different alkene precursors to achieve the desired regioselectivity.
Chemical Reactivity and Derivatization of 2 Aminoheptan 1 Ol
Fundamental Chemical Transformations of Amino Alcohols
The reactivity of 2-Aminoheptan-1-ol is characteristic of 1,2-amino alcohols, which can undergo reactions at the hydroxyl moiety, the amine group, or through concerted reactions involving both.
Oxidation Reactions of Hydroxyl Moieties
The primary hydroxyl group of this compound can be selectively oxidized to yield either the corresponding aldehyde (2-aminoheptanal) or carboxylic acid (2-aminoheptanoic acid). The outcome of the reaction is largely dependent on the choice of oxidizing agent and reaction conditions.
Chemical oxidation using common reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can convert the primary alcohol to a carboxylic acid. Milder or more controlled oxidation methods are required to stop the reaction at the aldehyde stage. Furthermore, selective oxidation of amino alcohols can be achieved using heterogeneous gold-based catalysts, which have shown efficacy in converting various amino alcohols to their corresponding amino acids in an aqueous phase under basic conditions. nih.govacs.org
Enzymatic oxidation represents a green and highly selective alternative. NAD(P)+-dependent alcohol dehydrogenases can catalyze the oxidation of primary alcohols. google.com For instance, a chemoenzymatic method involving periodate (B1199274) oxidation of the 2-amino alcohol moiety, specifically at an N-terminal serine, generates an aldehyde that can be used for site-directed labeling. nih.gov This highlights the potential for similar enzymatic or chemoenzymatic strategies to be applied to this compound for controlled oxidation.
Table 1: Oxidation Reactions of 2-Amino Alcohols
| Reactant | Reagent/Catalyst | Product | Notes |
|---|---|---|---|
| 2-Amino-1-alkanol | KMnO4, CrO3 | 2-Aminoalkanoic acid | Strong oxidation conditions. |
| 2-Amino-1-alkanol | Au/ZrO2 | 2-Aminoalkanoic acid | Heterogeneous catalysis, requires basic conditions. acs.org |
| 2-Amino-1-alkanol | NAD(P)+-dependent Alcohol Dehydrogenase | 2-Amino-1-alkanal | Enzymatic oxidation for aldehyde synthesis. google.com |
Reduction Reactions of Amine Groups
The primary amine group in this compound is a nucleophilic center and is generally not susceptible to reduction under standard chemical conditions. Reduction reactions in the context of amino alcohols typically refer to the reduction of other functional groups within the molecule or the reduction of precursor compounds to form the amino alcohol itself. libretexts.org For example, amino alcohols are often synthesized via the reduction of amino acids or the reductive amination of hydroxy ketones. wikipedia.orgmdpi.com Direct reduction of a primary amine is an uncommon and energetically unfavorable transformation.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving this compound can proceed via two main pathways: reaction at the hydroxyl group or reaction involving the amine group as the nucleophile.
Reaction at the Hydroxyl Group: The hydroxyl group is a poor leaving group and must first be activated to facilitate substitution. unco.educas.cn This can be achieved by converting it into a better leaving group, such as a tosylate, or by using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride, (S)-2-aminoheptyl chloride. Once activated, the carbon atom becomes susceptible to attack by various nucleophiles. ntu.ac.uk This allows for the introduction of a wide range of functional groups in place of the original hydroxyl group. The reaction with water, for instance, is a slow nucleophilic substitution that produces an alcohol. scbt.com
Amine Group as a Nucleophile: The primary amine in this compound is an effective nucleophile due to the lone pair of electrons on the nitrogen atom. ontosight.ai It can readily attack electrophilic centers to form new carbon-nitrogen bonds. This reactivity is fundamental to many of its applications, including the synthesis of heterocyclic compounds and its use in linker chemistry. For instance, the amine group can react with acyl chlorides, anhydrides, or activated carboxylic acids to form amides. This bifunctionality allows it to participate in a wide array of reactions, including nucleophilic substitutions and condensation reactions. solubilityofthings.com
Table 2: Nucleophilic Substitution Reactions
| Functional Group | Reagent/Reaction Type | Product | Notes |
|---|---|---|---|
| Hydroxyl (-OH) | 1. Activation (e.g., SOCl2) 2. Nucleophile (Nu-) | Substituted 2-aminoheptane (B1682561) derivative | Two-step process: activation followed by substitution. unco.edu |
Synthesis of Advanced Derivatives and Structural Analogs of this compound
The dual functionality of this compound makes it an excellent starting material for synthesizing more complex molecules, including heterocyclic structures and functionalized bioconjugates.
Formation of Heterocyclic Compounds
The 1,2-amino alcohol motif is a key precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.
Oxazolines: One of the most common applications of 2-amino alcohols is in the synthesis of 2-oxazolines. This is typically achieved through a cyclization reaction with carboxylic acids, acyl chlorides, or nitriles. wikipedia.orgorganic-chemistry.org The reaction of this compound with a carboxylic acid, often promoted by a dehydrating agent, would yield a 2-substituted oxazoline (B21484) with the pentyl group at the 4-position of the ring. mdpi.comresearchgate.net This transformation is valuable as chiral oxazolines are widely used as ligands in asymmetric catalysis. wikipedia.org
Pyrazines: Symmetrical 2,5-disubstituted pyrazines can be synthesized through the dehydrogenative self-coupling of 2-amino alcohols. nih.govexlibrisgroup.comacs.orgnih.gov This reaction, often catalyzed by ruthenium or manganese pincer complexes, involves the dimerization of the amino alcohol, leading to the formation of a di-substituted pyrazine (B50134) with the release of hydrogen gas and water. acs.orgresearchgate.net Applying this to this compound would be expected to produce 2,5-dipentylpyrazine.
Table 3: Heterocycle Synthesis from 2-Amino Alcohols
| Reactant | Co-reactant/Catalyst | Heterocyclic Product | Reaction Type |
|---|---|---|---|
| This compound | Carboxylic Acid / Dehydrating Agent | 4-Pentyl-2-substituted-oxazoline | Dehydrative Cyclization mdpi.com |
Conjugation and Linker Chemistry in Functionalized Molecule Synthesis
The ability of the amine and hydroxyl groups to react independently makes amino alcohols like this compound valuable as linkers or spacers in the construction of complex functional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.commedchemexpress.combiochempeg.com
In this context, the linker connects a targeting moiety (like an antibody or a small molecule ligand) to an effector molecule (like a cytotoxic drug or an E3 ligase ligand). nih.govfrontiersin.org The length, flexibility, and chemical nature of the linker are critical for the efficacy of the final conjugate. diva-portal.org this compound offers a short, hydrophobic aliphatic chain with two distinct functional handles. For example, the amine could be acylated to attach to a payload, while the alcohol could be etherified to connect to a targeting group, or vice-versa. This bifunctionality is essential in the modular synthesis of these complex therapeutics. nih.govdiva-portal.org The use of amino alcohol linkers has been specifically noted in the development of PROTACs and other molecular conjugates. nih.gov
Spectroscopic and Advanced Analytical Characterization of 2 Aminoheptan 1 Ol and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the atomic and molecular structure of 2-aminoheptan-1-ol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure and stereochemistry of organic molecules like this compound. magritek.com By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed three-dimensional picture of the molecule can be constructed. wordpress.com
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. For this compound, specific signals in the ¹H NMR spectrum would correspond to the protons of the heptyl chain, the amino group, the hydroxyl group, and the chiral center. Similarly, the ¹³C NMR spectrum would show distinct peaks for each of the seven carbon atoms.
Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. researchgate.net For instance, COSY can identify adjacent protons, while HSQC and HMBC correlate protons with their directly attached and more distant carbon atoms, respectively. researchgate.net This information is crucial for unambiguously assigning all proton and carbon signals.
For determining the relative and absolute stereochemistry of this compound and its derivatives, advanced NMR techniques such as Nuclear Overhauser Effect (nOe) spectroscopy (NOESY or ROESY) are utilized. wordpress.com These experiments detect protons that are close in space, providing critical information for assigning stereocenters. wordpress.com In some cases, chiral derivatizing agents are used to convert enantiomers into diastereomers, which can then be distinguished by NMR due to their different chemical shifts and coupling constants.
Table 1: Representative ¹H NMR Data for a Bicyclic Derivative This table illustrates typical coupling constant data used for stereochemical assignment, as specific data for this compound was not available in the search results.
| Compound | Coupling Constant (J) | Relationship |
| Compound 35 | J1-2 = 6.6 Hz, J4-5 = 4.2 Hz | Two cis relationships researchgate.net |
| Compound 36 | J1-2 = ~0 Hz, J4-5 = ~0 Hz | Both trans relationships researchgate.net |
Mass Spectrometry for Molecular Characterization and Adduct Identification
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound. libretexts.org It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). libretexts.org
High-resolution mass spectrometry (HRMS) techniques, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), can provide highly accurate mass measurements, allowing for the determination of the molecular formula of this compound (C₇H₁₇NO). nih.gov
Soft ionization techniques like electrospray ionization (ESI) and chemical ionization (CI) are often employed to generate the molecular ion with minimal fragmentation. libretexts.org In ESI-MS, adduct ions are commonly observed, where the analyte molecule associates with ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺). acdlabs.com The identification of these adducts helps to confirm the molecular weight of the parent compound. acdlabs.com
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the ionized molecule. nih.gov By inducing fragmentation of the precursor ion and analyzing the resulting product ions, valuable structural information can be obtained, helping to elucidate the connectivity of the atoms within the molecule. nih.gov This technique is also crucial for identifying and characterizing derivatives and potential impurities.
Table 2: Common Adduct Ions in Positive Ion Mode ESI-MS
| Adduct Ion | Nominal Adduct Mass | Exact Adduct Mass |
| [M+H]⁺ | M+1 | M+1.007276 acdlabs.com |
| [M+Na]⁺ | M+23 | M+22.989218 acdlabs.com |
| [M+K]⁺ | M+39 | M+38.963158 |
| [M+NH₄]⁺ | M+18 | M+18.033823 |
Chromatographic Methods for Purity Assessment and Separation
Chromatography is essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile compounds like this compound. torontech.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. torontech.com
For purity assessment, a sample of this compound is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the compound and potentially smaller peaks for any impurities present. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks. torontech.com
Since this compound lacks a strong UV-absorbing chromophore, direct detection by a standard UV detector can be challenging. google.com To overcome this, derivatization with a UV-active reagent can be employed. google.com Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used. mmv.org For highly sensitive analysis, especially for impurity profiling, coupling HPLC with a mass spectrometer (LC-MS) is the method of choice. mmv.org
Chiral HPLC is specifically used to separate the enantiomers of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and their subsequent separation.
Table 3: Example HPLC Method Parameters This table provides a general example of HPLC conditions, as specific parameters for this compound were not detailed in the search results.
| Parameter | Condition |
| Column | C18 google.com |
| Mobile Phase | Acetonitrile:Water or Methanol:Aqueous Buffer google.commmv.org |
| Detector | UV (with derivatization), ELSD, RI, or MS google.commmv.orgmeasurlabs.com |
| Flow Rate | Typically 0.5 - 2.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30°C) google.com |
Gas Chromatography (GC) for Purity and Volatile Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. birchbiotech.comelgalabwater.com It separates components of a mixture based on their differential partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a column. birchbiotech.com
For the analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability. Common derivatizing agents include silylating agents that convert the polar -OH and -NH₂ groups into less polar silyl (B83357) ethers and silyl amines.
Once derivatized, the sample is injected into the GC, where it is vaporized. The components travel through the column at different rates depending on their boiling points and interactions with the stationary phase. birchbiotech.com A detector at the end of the column, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to detect the separated components. internationaloliveoil.org
GC-MS is a particularly powerful combination, as it provides both the retention time from the GC for identification and the mass spectrum from the MS for structural confirmation. elgalabwater.com This technique is highly effective for assessing the purity of this compound and identifying any volatile impurities. birchbiotech.com
Table 4: General GC Method Parameters This table provides a general example of GC conditions.
| Parameter | Condition |
| Column | Capillary column (e.g., Supelcowax-10) dergipark.org.tr |
| Carrier Gas | Helium or Hydrogen internationaloliveoil.org |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped temperature program (e.g., 40°C to 220°C) dergipark.org.tr |
| Detector | FID or MS internationaloliveoil.org |
Computational Chemistry Approaches for Molecular Understanding
Computational chemistry provides a theoretical framework to understand the properties and behavior of molecules like this compound at an atomic level. researchgate.net These methods use physics-based algorithms and computer simulations to calculate molecular structures, energies, and other properties. researchgate.net
Molecular modeling can be used to predict the most stable three-dimensional conformations of this compound. By calculating the potential energy as a function of bond rotations, computational software can identify low-energy conformers. This is particularly useful for understanding the spatial arrangement of the functional groups, which can influence the molecule's reactivity and interactions.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict various molecular properties, including NMR chemical shifts and vibrational frequencies. These predicted values can then be compared with experimental data to aid in structural elucidation and spectral assignment.
Furthermore, computational methods are valuable in studying the interactions of this compound derivatives. For example, molecular docking simulations can predict how a derivative might bind to a biological target, such as an enzyme or receptor, providing insights into its potential biological activity. researchgate.net These simulations evaluate the fit and interaction energies between the ligand and the target's binding site. researchgate.net
Software platforms like Maestro, MOE, and others offer a suite of tools for these computational studies, enabling researchers to build, visualize, and analyze molecular models and simulations. schrodinger.commolsis.co.jp
Quantum Chemical Calculations of Reactivity and Charge Distribution
Quantum chemical calculations are powerful computational tools for investigating the electronic structure, reactivity, and charge distribution of molecules like this compound. These methods, rooted in quantum mechanics, provide insights into molecular properties that are often difficult or impossible to determine experimentally. unimelb.edu.auuclouvain.be Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory are employed to model complex chemical reactions and predict reaction pathways. nih.govchemrxiv.org
In the context of amino alcohols, quantum chemical calculations can elucidate the reactivity of different atomic centers within the molecule. For instance, in a study on hex-1-yn-3-ol, theoretical calculations showed that the oxygen atom is the most reactive center based on charge distribution. e3s-conferences.org However, the presence of a catalyst can alter the reactivity by forming complexes with other parts of the molecule. e3s-conferences.org Similarly, for this compound, the nitrogen and oxygen atoms are expected to be the primary sites of reactivity due to their lone pairs of electrons and electronegativity.
The charge distribution within a molecule is a key determinant of its chemical behavior. Quantum chemical methods can calculate the partial atomic charges on each atom, providing a quantitative measure of the electron density distribution. e3s-conferences.org For amino alcohols, this information is crucial for understanding intermolecular interactions, such as hydrogen bonding. acs.org The charge on the nitrogen atom in monoethanolamine, for example, has been calculated to be -0.262 eV, indicating its role as a reactive center. e3s-conferences.org
DFT calculations have been successfully used to study the stability of various conformers of amino alcohols, which is heavily influenced by intramolecular hydrogen bonds. researchgate.net These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data to validate the theoretical models. researchgate.netchem-soc.si Furthermore, quantum chemical calculations can be used to predict various properties like enthalpies, Gibbs free energy, and spin densities for organic molecules, which are vital for understanding their thermodynamics and kinetics. nrel.gov
The following table summarizes key parameters that can be obtained from quantum chemical calculations and their relevance to understanding the reactivity and charge distribution of this compound.
| Calculated Parameter | Significance for this compound | Relevant Computational Methods |
| Partial Atomic Charges | Indicates the electron density on each atom, highlighting potential sites for nucleophilic or electrophilic attack. Crucial for understanding intermolecular interactions. | Mulliken Population Analysis, Natural Bond Orbital (NBO) Analysis |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively, which is fundamental to its reactivity. sdsu.edu | DFT, Hartree-Fock |
| Electron Density Distribution | Provides a visual representation of where electrons are concentrated, offering insights into bonding and reactivity. | DFT |
| Reaction Enthalpies and Activation Energies | Predicts the feasibility and rate of potential reactions involving this compound. peerj.com | DFT, Coupled Cluster (CCSD(T)) |
| Vibrational Frequencies | Can be compared with experimental infrared (IR) and Raman spectra to confirm the calculated structure and identify characteristic functional groups. researchgate.net | DFT, MP2 |
These computational approaches, often used in conjunction with experimental data, provide a comprehensive understanding of the chemical nature of this compound and its derivatives, guiding further research into their applications. arxiv.org
Molecular Modeling for Conformation and Interaction Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and dynamics of molecules. researchgate.net These methods are invaluable for studying the conformational landscape of flexible molecules like this compound and its interactions with other molecules. nih.gov
Conformational Analysis:
This compound possesses several rotatable bonds, leading to a multitude of possible conformations. Molecular mechanics and quantum mechanics methods are employed to identify the most stable conformers and the energy barriers between them. researchgate.net A key factor governing the conformational preference in amino alcohols is the formation of intramolecular hydrogen bonds (IHB) between the hydroxyl (-OH) and amino (-NH2) groups. acs.orgfrontiersin.org
Studies on analogous amino alcohols have shown that conformers with an O–H···N intramolecular hydrogen bond are often the most stable in the gas phase and in nonpolar solvents. acs.org The strength of this hydrogen bond can be influenced by substituents on the nitrogen atom. acs.org Molecular dynamics simulations can further provide insights into the conformational behavior in solution, showing how interactions with solvent molecules can affect the stability of different conformers. acs.org
The table below illustrates the types of data generated from conformational analysis studies:
| Parameter | Description | Relevance to this compound |
| Relative Energies | The energy of each conformer relative to the most stable one. | Determines the population of each conformer at a given temperature. |
| Dihedral Angles | The angles defining the rotation around single bonds. | Characterizes the specific shape (conformation) of the molecule. |
| Intramolecular Hydrogen Bond Distances | The distance between the hydrogen atom of the hydroxyl group and the nitrogen atom of the amino group. | A shorter distance typically indicates a stronger hydrogen bond and greater stability. frontiersin.org |
| Energy Barriers to Rotation | The energy required to rotate from one stable conformation to another. | Influences the flexibility of the molecule and the rate of interconversion between conformers. |
Interaction Studies:
Molecular modeling is also crucial for understanding how this compound and its derivatives interact with other molecules, such as biological receptors or other chemical species. Techniques like molecular docking are used to predict the preferred binding orientation of a ligand (in this case, a derivative of this compound) to a target protein. protoqsar.comuneb.br This is particularly relevant in drug design, where understanding these interactions is key to predicting the biological activity of a compound. mdpi.com
Pharmacophore modeling can identify the essential steric and electronic features of a molecule required for optimal interaction with a biological target. protoqsar.com For derivatives of this compound, this could involve mapping the positions of the hydroxyl and amino groups, as well as the hydrophobic alkyl chain, to understand how they contribute to binding.
Molecular dynamics simulations can provide a dynamic picture of the interaction between a this compound derivative and its binding partner over time, revealing how the complex behaves and the stability of the interaction. protoqsar.com These simulations can highlight the importance of specific hydrogen bonds and other non-covalent interactions in stabilizing the complex. mdpi.com
Research Applications and Potential Functional Roles of 2 Aminoheptan 1 Ol in Chemical Synthesis
2-Aminoheptan-1-ol as a Versatile Building Block in Organic Synthesis
This compound is a valuable chiral amino alcohol that serves as a fundamental building block in the field of organic synthesis. Its structure, featuring both an amino group and a primary hydroxyl group on a seven-carbon chain, allows for a wide range of chemical transformations. This versatility makes it a key intermediate in the creation of more complex molecules.
Precursor in Complex Organic Molecule Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal starting material for the synthesis of intricate organic structures. These functional groups can be selectively protected and reacted to build molecular complexity. For instance, amino alcohols are crucial precursors in the synthesis of various biologically active compounds and natural products. The specific stereochemistry of chiral versions of this compound, such as (S)-2-aminoheptan-1-ol, is particularly important in creating enantiomerically pure pharmaceuticals and other complex chiral molecules.
The general reactivity of amino alcohols allows them to participate in a variety of synthetic transformations. The amino group can undergo reactions like acylation, alkylation, and formation of Schiff bases, while the hydroxyl group can be involved in etherification, esterification, and oxidation reactions. This dual reactivity is instrumental in constructing larger molecules with specific functionalities and three-dimensional arrangements.
Intermediates in the Production of Specialty Chemicals
This compound and its derivatives are utilized as intermediates in the manufacturing of various specialty chemicals. google.com These are chemicals produced for specific applications and are characterized by their unique molecular structures and properties. The incorporation of the this compound moiety can impart desirable characteristics to the final product, such as specific solubility, reactivity, or biological activity.
For example, long-chain amino alcohols are used in the synthesis of surfactants, corrosion inhibitors, and as additives in various industrial formulations. The specific length of the heptyl chain in this compound can influence the physical properties of the resulting specialty chemical, such as its lipophilicity and surface activity.
Role in Catalysis and Ligand Design
The unique structural features of this compound make it a valuable component in the design of catalysts and ligands for asymmetric synthesis.
Development of Chiral Ligands
Chiral amino alcohols, including enantiomerically pure forms of this compound, are widely used as precursors for the synthesis of chiral ligands. google.com These ligands are crucial for enantioselective catalysis, a field focused on the synthesis of a specific enantiomer of a chiral product. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.
For example, bis(oxazolinyl)thiophene and bis(imidazolinyl)thiophene ligands, which can be synthesized from chiral amino alcohols, have been successfully used in copper-catalyzed asymmetric Friedel-Crafts alkylations. mdpi.com The stereogenic center in the amino alcohol backbone of the ligand is key to inducing asymmetry in the catalytic transformation.
Involvement in Homogeneous and Heterogeneous Catalysis Systems
This compound can be employed in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble metal complex. wikipedia.org For example, ruthenium complexes with donor ligands, which can be derived from amino alcohols, are used in the homogeneously catalyzed amination of alcohols. google.com
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. While direct applications of this compound in heterogeneous catalysis are less commonly cited, its derivatives can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous systems.
Investigational Biochemical and Industrial Utility (Non-Clinical Focus)
The potential applications of this compound extend to biochemical and industrial research, outside of direct clinical use. Its structural similarity to naturally occurring molecules makes it a useful tool for studying biological processes. For instance, amino alcohols can serve as precursors for the synthesis of molecules that interact with enzymes and receptors.
In an industrial context, the properties of this compound and its derivatives are of interest for various applications. For example, the presence of both a hydrophilic head (the amino and hydroxyl groups) and a lipophilic tail (the heptyl chain) suggests potential use in the formulation of surfactants and emulsifiers. Furthermore, its ability to undergo a variety of chemical reactions makes it a versatile intermediate for the production of a wide range of industrial chemicals. google.com
Studies on Enzyme Interactions and Modulation Mechanisms
The structural characteristics of amino alcohols like this compound allow them to interact with and modulate the activity of various enzymes. While specific studies on this compound are limited, the broader class of amino alcohols has been shown to influence enzyme kinetics by binding to active sites, which can lead to either inhibition or activation of the enzyme. The mechanism of action often involves the amino and hydroxyl groups forming hydrogen bonds and other non-covalent interactions with amino acid residues within the enzyme's active or allosteric sites. nih.gov
This modulation can occur through several mechanisms:
Competitive Inhibition: The amino alcohol can mimic the structure of the enzyme's natural substrate, binding to the active site and preventing the substrate from binding. wikilectures.eu
Allosteric Modulation: Binding to a site other than the active site (an allosteric site) can induce a conformational change in the enzyme, altering its activity. wikilectures.eu This can either enhance (allosteric activation) or decrease (allosteric inhibition) the enzyme's catalytic efficiency.
Enzyme Interconversion: Some enzymes are regulated by covalent modifications such as phosphorylation and dephosphorylation. wikilectures.eu While direct evidence for this compound is not available, similar small molecules can influence the activity of the kinases and phosphatases that catalyze these modifications.
Research on related compounds provides insights into potential interactions. For instance, 2-heptanol (B47269) has been shown to accelerate amino acid metabolism and inhibit membrane transport in certain fungi. medchemexpress.comnih.gov Furthermore, studies on other amino alcohols have demonstrated their ability to enhance the activity of enzymes like acetylcholinesterase, which is relevant in the context of neurodegenerative diseases. The enantiomeric form of an amino alcohol can also play a crucial role in its interaction with enzymes, with different enantiomers potentially exhibiting different biological activities. researchgate.net
Precursors for Research on Biologically Active Molecules
This compound serves as a valuable chiral building block for the synthesis of more complex and biologically active molecules. advancionsciences.com Its utility stems from the presence of two reactive functional groups, the amino and hydroxyl groups, which can be selectively modified to create a diverse range of derivatives. mdpi.com
Chiral 1,2-amino alcohols are important structural motifs found in many biologically active compounds, including antibiotics, neurotransmitters, and antiviral drugs. acs.org The synthesis of enantiomerically pure amino alcohols is therefore a significant area of research. acs.org
Key applications of this compound as a precursor include:
Synthesis of Pharmaceuticals: Amino alcohols are common intermediates in the production of various pharmaceuticals. They can be incorporated into the core structure of drug candidates targeting a wide array of diseases.
Development of Chiral Ligands: The chiral nature of this compound makes it a suitable starting material for the synthesis of chiral ligands used in asymmetric catalysis. These ligands are crucial for controlling the stereochemistry of chemical reactions, leading to the production of enantiomerically pure compounds.
Creation of Bioactive Derivatives: The amino and hydroxyl groups can be readily derivatized to produce a library of compounds for screening for biological activity. For example, the amino group can react with carboxylic acids to form amides, and the hydroxyl group can be oxidized or undergo substitution reactions. smolecule.com
Table 1: Examples of Bioactive Molecules Derived from Amino Alcohol Precursors
| Precursor Class | Derivative Class | Potential Biological Application |
| Amino Alcohols | Quinoxaline Derivatives | Vaccine Adjuvants |
| Amino Alcohols | Substituted Morpholinopyrimidines | PI3 Kinase Inhibition |
| Amino Alcohols | Perylenediimide Conjugates | Antitumor Agents |
Applications in Polymer and Material Science Research
The dual functionality of this compound also lends itself to applications in the field of polymer and material science. smolecule.com Amino alcohols can be incorporated into polymer backbones or used as modifying agents to impart specific properties to materials. lookchem.com
Potential and documented applications include:
Polymer Synthesis: Amino alcohols can act as monomers or chain extenders in the synthesis of various polymers, such as polyurethanes and polyesters. solubilityofthings.com The presence of both an amino and a hydroxyl group allows for the formation of different types of linkages within the polymer chain.
Surface Modification: The functional groups of this compound can be used to modify the surface properties of materials. For example, they can be grafted onto a surface to improve its hydrophilicity or to provide reactive sites for further functionalization.
Development of Functional Materials: By incorporating this compound or its derivatives into materials, it is possible to create functional materials with specific properties, such as antimicrobial surfaces or materials with tailored thermal stability. For instance, serinol (2-amino-1,3-propanediol), a related amino alcohol, has been used to create multifunctional initiators for the synthesis of biodegradable polymers like polylactic acid (PLA). researchgate.net
Future Directions and Emerging Research Avenues for 2 Aminoheptan 1 Ol
Development of Sustainable and Green Synthesis Pathways
The pursuit of environmentally benign chemical processes has spurred research into sustainable and green synthesis pathways for 2-aminoheptan-1-ol. Traditional synthetic methods often rely on harsh reagents and generate significant waste. diva-portal.org Modern approaches focus on minimizing environmental impact through the use of biocatalysts and green chemistry principles. diva-portal.org
One promising avenue is the use of biocatalytic cascades. For instance, research has demonstrated the potential of engineered microorganisms in biosynthetic platforms for the production of amino alcohols. biorxiv.orgresearchgate.net These platforms can be designed to convert simple starting materials into complex molecules like this compound through a series of enzymatic reactions. researchgate.netbiorxiv.org Specifically, polyketide synthase (PKS) platforms have been engineered to produce a variety of diols and amino alcohols. biorxiv.orgresearchgate.net By incorporating specific transaminases into these systems, the terminal aldehyde produced by the PKS can be converted to an amino group, yielding amino alcohols. researchgate.netbiorxiv.org
Another key aspect of green synthesis is the use of environmentally friendly solvents and catalysts. Aqueous media and biodegradable catalysts are increasingly being explored to replace hazardous organic solvents and heavy metal catalysts. For example, laccase from Trametes versicolor, in conjunction with TEMPO, has been shown to be an effective system for the deprotection of N-benzylated primary amines in an aqueous medium using oxygen as a mild oxidant. This type of chemoselective reaction is crucial for developing sustainable synthetic routes.
The principles of green chemistry, such as atom economy and the reduction of hazardous substances, are central to these new synthetic strategies. The goal is to develop processes that are not only efficient in terms of yield but also in their use of resources and their impact on the environment. rsc.org
Exploration of Novel Derivatization Chemistries and Functionalization Strategies
The functional groups of this compound, a primary amine and a primary alcohol, offer versatile handles for a wide range of derivatization and functionalization reactions. These modifications can lead to novel compounds with tailored properties for various applications.
The amino group can undergo reactions such as acylation, alkylation, and arylation to form amides, secondary or tertiary amines, and N-aryl derivatives, respectively. For example, this compound can be used in the synthesis of perylenediimide (PDI) derivatives, which have applications in bioimaging and photodynamic therapy. mdpi.com The imidization reaction of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with primary amines like this compound is a key step in creating these functional dyes. mdpi.com
The hydroxyl group can be esterified, etherified, or oxidized to introduce new functionalities. For instance, it can be reacted with carboxylic acids or their derivatives to form esters. unifi.it The selective functionalization of either the amino or the hydroxyl group is a key challenge and opportunity. Protecting group strategies are often employed to achieve regioselectivity.
Furthermore, the bifunctional nature of this compound allows for its use in the synthesis of heterocyclic compounds. Condensation reactions with aldehydes or ketones can lead to the formation of oxazolidines and other ring systems. researchgate.net For example, the reaction of 1,2-amino alcohols with formaldehyde (B43269) can yield various oxazaheterocycles. researchgate.net
The development of novel derivatization strategies continues to be an active area of research, driven by the need for new molecules with specific biological or material properties.
Advancement of Analytical Methodologies for Complex Matrices
The accurate and sensitive detection of this compound and its derivatives in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations is crucial for research and quality control. The development of advanced analytical methodologies is therefore of significant interest.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of amino alcohols. researchgate.net When coupled with a suitable detector, such as a fluorescence or mass spectrometry (MS) detector, HPLC can provide high sensitivity and selectivity. For the analysis of similar amino compounds, fluorescence-HPLC methods have been developed using internal standards for accurate quantification. lookchem.com Derivatization with fluorescent tags can enhance the detectability of this compound, especially at low concentrations.
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile derivatives of this compound. Derivatization is often necessary to increase the volatility and thermal stability of the analyte.
Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. oup.com Advanced NMR techniques, including two-dimensional methods, can provide detailed information about the connectivity and stereochemistry of the molecule. oup.com Chiral derivatizing agents can be used in conjunction with NMR to determine the enantiomeric purity of chiral amino alcohols. oup.comscribd.com
Emerging analytical techniques, such as capillary electrophoresis and advanced mass spectrometry methods, may offer further improvements in terms of separation efficiency, sensitivity, and speed of analysis. The development of methods for in-situ analysis and for handling complex sample matrices with minimal preparation remains a key challenge.
Theoretical and Computational Chemistry for Predictive Modeling and Design
Theoretical and computational chemistry methods are becoming increasingly important in understanding the properties of molecules like this compound and in designing new derivatives with desired characteristics. upc.edu These methods can provide insights into molecular structure, reactivity, and interactions with other molecules, complementing experimental studies. upc.edu
Molecular modeling techniques, such as molecular mechanics and quantum mechanics, can be used to predict the three-dimensional structure of this compound and its derivatives. upc.eduntu.edu.tw These models can help in understanding the conformational preferences of the molecule and how these might influence its biological activity or material properties. ntu.edu.tw For example, computational studies can be used to model the interaction of this compound derivatives with biological targets like enzymes or receptors.
Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. acs.org By developing QSAR models for derivatives of this compound, it may be possible to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more potent and selective molecules. acs.org
Computational methods can also be used to study the reaction mechanisms of the synthesis and derivatization of this compound. This can help in optimizing reaction conditions and in designing more efficient synthetic routes. Furthermore, in silico screening of virtual libraries of this compound derivatives can accelerate the discovery of new lead compounds for drug development or other applications.
The synergy between computational and experimental approaches is likely to be a key driver of future research on this compound, enabling a more rational and efficient exploration of its chemical space.
Q & A
Q. What are the most reliable synthetic routes for 2-Aminoheptan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound can be adapted from analogous amino alcohols. A common approach involves the reduction of 2-ketoheptan-1-ol using agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions to prevent hydrolysis . Catalytic hydrogenation of 2-aminoheptanal using Pd/C under high-pressure conditions is another industrial-scale method, offering high purity . Optimization should focus on solvent selection (e.g., tetrahydrofuran for LiAlH4 reactions), temperature control (0–25°C for reduction steps), and purification via recrystallization or chromatography. Yield improvements may require stoichiometric adjustments (e.g., 1.2–1.5 equivalents of reducing agent).
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the presence of the hydroxyl (-OH) and primary amine (-NH) groups. For stereochemical analysis, chiral HPLC or polarimetry can determine enantiomeric excess if the compound is synthesized asymmetrically .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (CHNO, theoretical 131.13 g/mol).
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
- Methodological Answer :
- Handling : Use PPE including nitrile gloves, lab coats, and safety goggles. Avoid dust formation via solvent-wet handling. Work under fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C. Desiccants like silica gel prevent hygroscopic degradation. Monitor for discoloration or precipitate formation, indicating decomposition.
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodological Answer : Asymmetric synthesis may employ chiral auxiliaries or catalysts. For example:
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester derivatives of racemic mixtures .
- Metal-Catalyzed Asymmetric Hydrogenation : Use Ru-BINAP complexes to reduce prochiral ketones with >90% enantiomeric excess .
- Chiral Pool Synthesis : Start from naturally occurring chiral precursors (e.g., L-amino acids) to ensure stereochemical fidelity.
Q. What computational strategies are effective in predicting the solubility and reactivity of this compound in different solvents?
- Methodological Answer :
- COSMO-RS : Predicts solubility parameters in polar (water, ethanol) and nonpolar (hexane) solvents by computing sigma profiles .
- Molecular Dynamics (MD) Simulations : Model hydrogen-bonding interactions between the hydroxyl/amine groups and solvent molecules.
- Density Functional Theory (DFT) : Calculate pKa values to assess protonation states in aqueous environments, critical for understanding pH-dependent reactivity.
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables such as assay conditions (pH, temperature) and cell lines .
- Structure-Activity Relationship (SAR) Studies : Modify functional groups (e.g., chain length, substituents) to isolate bioactive motifs. For example, shortening the carbon chain from heptyl to pentyl may alter enzyme affinity .
- Reproducibility Checks : Replicate key experiments under standardized conditions, ensuring purity >95% (via HPLC) and controlled storage.
Q. What experimental designs are optimal for studying the interaction of this compound with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) to receptors like G-protein-coupled receptors (GPCRs).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
- Mutagenesis Studies : Identify critical binding residues by substituting amino acids in the target protein (e.g., Tyr → Ala mutations in active sites).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
